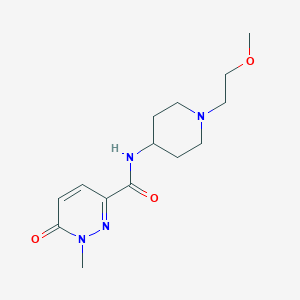
N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of compound A, highlighting its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by the following chemical formula:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
The structure includes a piperidine ring, a dihydropyridazine moiety, and a carboxamide functional group, which contribute to its biological activity.
The biological activity of compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory processes, potentially modulating pathways associated with autoimmune diseases.
Pharmacological Effects
- Anti-inflammatory Activity : Compound A has shown promise in reducing inflammation in preclinical models. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.
- Neuroprotective Effects : Research indicates that compound A may exhibit neuroprotective properties. Animal studies have suggested that it can mitigate neuronal damage associated with oxidative stress and excitotoxicity.
- Antimicrobial Properties : Preliminary evaluations have indicated that compound A possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Assays
| Study Type | Model Used | Outcome | Reference |
|---|---|---|---|
| In Vitro | Human Cell Lines | Reduced cytokine production | |
| In Vivo | Rodent Models | Decreased inflammation markers | |
| Antimicrobial | Bacterial Strains | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of inflammation, compound A was administered at varying doses. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Case Study 2: Neuroprotection in Ischemia Models
Another study focused on the neuroprotective effects of compound A in a rat model of ischemic stroke. Administration of compound A resulted in improved neurological scores and reduced infarct size, indicating its potential as a therapeutic agent for stroke recovery.
属性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-17-13(19)4-3-12(16-17)14(20)15-11-5-7-18(8-6-11)9-10-21-2/h3-4,11H,5-10H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEYBTGGOHBIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














